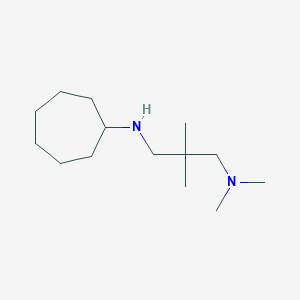
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TMC-7, is a chemical compound that belongs to a class of compounds called alkylamines. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is not fully understood, but it is believed to bind to metal ions through its amine groups. The resulting complex can then interact with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for a variety of applications, including catalysis and fluorescence sensing. However, N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine can be difficult to work with, as it is highly reactive and can be toxic in high concentrations.
Direcciones Futuras
There are many potential future directions for research involving N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine. One area of interest is the development of new catalytic systems based on N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine complexes. Another area of interest is the use of N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine as a fluorescent probe for metal ions. Additionally, there is potential for N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine to be used in the development of new antimicrobial and antifungal agents.
Conclusion:
In conclusion, N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is a unique chemical compound that has a variety of applications in scientific research. Its ability to form stable complexes with metal ions makes it a useful tool for a variety of applications, including catalysis and fluorescence sensing. While there are limitations to working with N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine, its potential for future research is vast, and it is likely to continue to be a valuable tool in scientific research for years to come.
Métodos De Síntesis
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is synthesized through a multi-step process that involves the reaction of cycloheptylamine with acetone. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. The resulting product is then treated with formaldehyde and ammonium chloride to yield N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research for its unique properties and applications. It is primarily used as a ligand for metal ions, such as copper, nickel, and zinc. N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine can form stable complexes with these metal ions, which can be used for a variety of applications, including catalysis, electrochemistry, and fluorescence sensing.
Propiedades
IUPAC Name |
N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-14(2,12-16(3)4)11-15-13-9-7-5-6-8-10-13/h13,15H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZCVAMXARYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCCCC1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4957975.png)
![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)
![3-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4957990.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4957991.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957996.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)
![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)